

# physicochemical characteristics of 3-(2-Chlorophenoxy)pyrrolidine HCl

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## Compound of Interest

Compound Name:	3-(2-Chlorophenoxy)pyrrolidine hydrochloride
CAS No.:	1185298-15-0
Cat. No.:	B1451585

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Technical Whitepaper: Physicochemical Profiling & Characterization of 3-(2-Chlorophenoxy)pyrrolidine HCl

## Executive Summary

**3-(2-Chlorophenoxy)pyrrolidine Hydrochloride** (CAS: 1185298-15-0) is a high-value heterocyclic building block utilized in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), analgesics, and agrochemical actives.<sup>[1][2][3][4][5]</sup> As a 3-substituted pyrrolidine scaffold, it offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in modulating metabolic stability and receptor binding affinity via its ortho-chlorinated phenoxy moiety. This guide provides a comprehensive technical profile, synthetic logic, and characterization framework for researchers utilizing this intermediate.

## Chemical Identity & Molecular Architecture

### Core Identification

- IUPAC Name: **3-(2-Chlorophenoxy)pyrrolidine hydrochloride**<sup>[1][3]</sup>

- CAS Number: 1185298-15-0 (Racemic/Unspecified)
  - (R)-Isomer CAS:[6] 900572-39-6
  - (S)-Isomer CAS: 900572-42-1[1]
- Molecular Formula:
- Molecular Weight: 234.12 g/mol (Salt); 197.66 g/mol (Free Base)
- SMILES: Cl.C1C1=CC=CC=C1OC1CCNC1

## Structural Analysis

The molecule consists of a saturated pyrrolidine ring linked via an ether oxygen at the C3 position to a 2-chlorophenyl ring.[1]

- **Electronic Effects:** The ortho-chlorine atom exerts a negative inductive effect (-I) on the phenyl ring, slightly reducing the electron density at the ether oxygen compared to a non-substituted phenoxy group. This impacts the pKa of the distal pyrrolidine nitrogen minimally but influences metabolic oxidation potential.
- **Steric Considerations:** The ortho-chloro substituent introduces torsional strain, forcing the phenyl ring out of coplanarity with the ether linkage, which can enhance selectivity in protein binding pockets by restricting conformational freedom.

## Physicochemical Properties

The following data synthesizes available experimental values with high-fidelity predictive models (ACD/Labs, ChemAxon) for the hydrochloride salt form.

Property	Value / Range	Note
Physical State	White to Off-White Crystalline Solid	Hygroscopic tendency
Melting Point	145°C – 160°C (Typical for Amine HCl)	Empirical determination required
Solubility (Water)	High (>50 mg/mL)	Driven by ionic HCl dissociation
Solubility (DMSO)	High (>100 mg/mL)	Standard stock solvent
pKa (Pyrrolidine N)	9.2 – 9.6 (Predicted)	Lower than pyrrolidine (11.3) due to ether induction
LogP (Free Base)	2.3 ± 0.3	Lipophilic enough for CNS penetration
LogD (pH 7.4)	-0.5 to 0.5	Predominantly ionized at physiological pH
H-Bond Donors	2 (NH <sub>2</sub> , cationic form)	Critical for salt lattice stability
H-Bond Acceptors	2 (Ether O, Free Base N)	-

## Synthetic Pathway & Process Chemistry

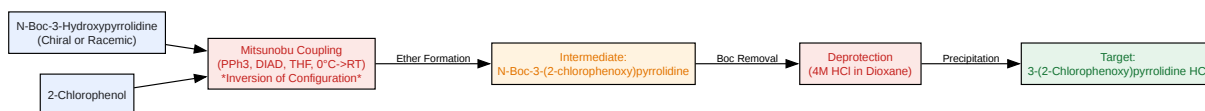
The synthesis of 3-(2-Chlorophenoxy)pyrrolidine HCl requires careful control of stereochemistry (if chiral) and impurity management. The Mitsunobu Reaction is the preferred "High-Fidelity" route over nucleophilic aromatic substitution (S<sub>N</sub>Ar) because 2-chlorophenol is not sufficiently electron-deficient to undergo facile S<sub>N</sub>Ar without harsh conditions that may degrade the pyrrolidine ring.

## Synthetic Logic Flow

- Starting Material: N-Boc-3-hydroxypyrrolidine (commercially available as R, S, or racemate).
- Coupling: Mitsunobu etherification with 2-chlorophenol using DIAD. Note: This step inverts the stereocenter (Walden inversion).

- Deprotection: Acidic cleavage of the Boc group using HCl/Dioxane or TFA.
- Salt Formation: Crystallization as the hydrochloride salt.[7]

## Synthesis Workflow Diagram



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Figure 1: High-fidelity synthetic route via Mitsunobu coupling, ensuring stereochemical control.

## Analytical Characterization Protocols

To validate the identity and purity of the compound, a multi-modal analytical approach is required.

### HPLC Method Development

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu$ m, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile (ACN).
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 220 nm (Amide/Amine absorption) and 270 nm (Phenoxy absorption).
- Retention Time: Expect elution around 4.5–6.0 min depending on gradient steepness.

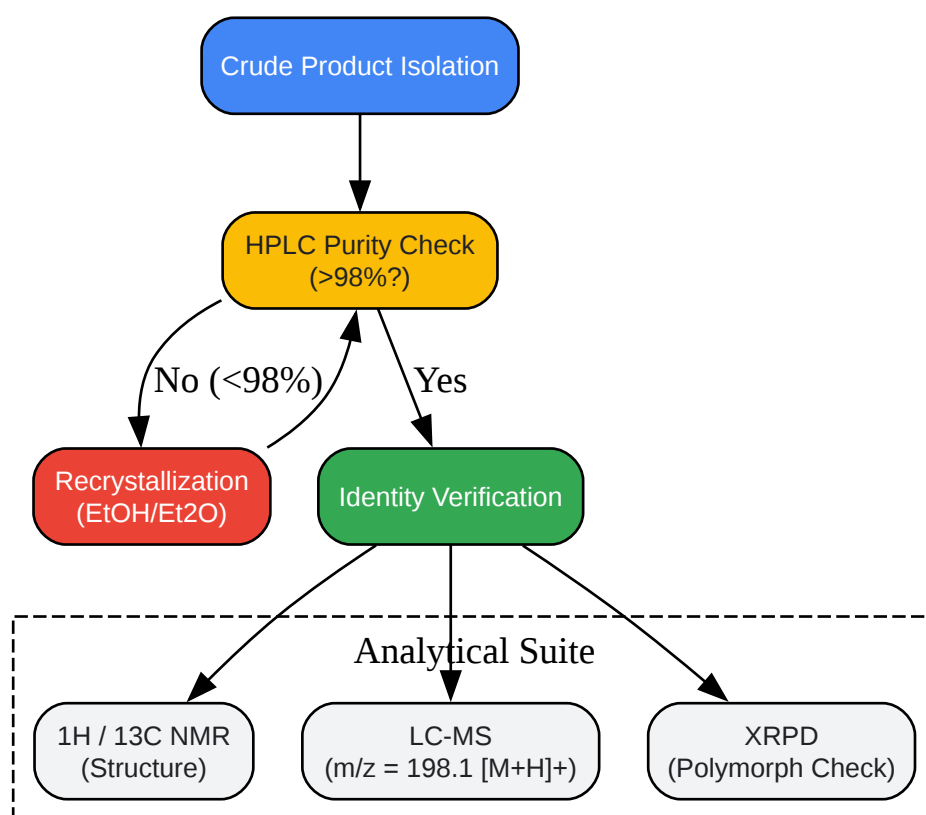
### NMR Interpretation (Proton, 400 MHz, DMSO-d6)

- 9.5-9.8 ppm (br s, 2H): Ammonium protons (

).

- 7.4-6.9 ppm (m, 4H): Aromatic protons of the 2-chlorophenyl ring. Look for the characteristic splitting pattern of ortho-substitution.
- 5.1-5.2 ppm (m, 1H): The chiral methine proton (C3-H) attached to the oxygen. This signal is deshielded.
- 3.2-3.6 ppm (m, 4H): Pyrrolidine ring methylene protons (-N).

## Characterization Decision Tree



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Figure 2: Analytical workflow for validating the purity and identity of the hydrochloride salt.

## Stability & Handling

- **Hygroscopicity:** As a secondary amine hydrochloride, the compound is likely hygroscopic. It should be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2-8°C.
- **Thermal Stability:** Generally stable up to its melting point. Avoid prolonged exposure to temperatures >40°C in solution to prevent slow oxidation of the ether linkage.
- **Incompatibility:** Strong oxidizing agents and strong bases (which liberate the volatile/oily free base).

## References

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